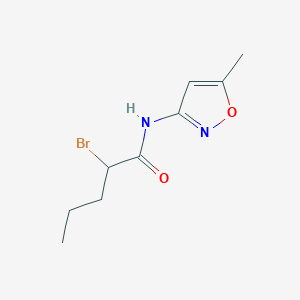
2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide is a synthetic organic compound that belongs to the class of oxazole derivatives. . The compound features a bromine atom, a methyl group, and an oxazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of β-hydroxy amides using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the oxazole ring or the pentanamide chain.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides; solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide); and bases like K2CO3 (Potassium carbonate) or NaH (Sodium hydride).
Oxidation and Reduction: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate); reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Coupling Reactions: Palladium catalysts, boronic acids or esters, and bases like K3PO4 (Potassium phosphate) or Cs2CO3 (Cesium carbonate).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce complex aromatic or aliphatic compounds with extended carbon chains .
Scientific Research Applications
2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It can be used to study the biological activities of oxazole derivatives and their interactions with various biological targets.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with diverse chemical functionalities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The bromine atom and the amide group can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)acetamide: Similar structure but with a shorter acetamide chain.
2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)pentanamide: Similar structure but with a chlorine atom instead of bromine.
2-Bromo-N-(5-ethyl-1,2-oxazol-3-yl)pentanamide: Similar structure but with an ethyl group instead of a methyl group on the oxazole ring.
Uniqueness
2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The presence of the bromine atom enhances its reactivity in substitution and coupling reactions, while the oxazole ring provides a versatile scaffold for further modifications .
Properties
IUPAC Name |
2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-3-4-7(10)9(13)11-8-5-6(2)14-12-8/h5,7H,3-4H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFMOZKUOJDYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=NOC(=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dimethoxyphenyl)-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide](/img/structure/B2920798.png)
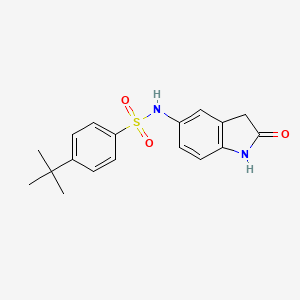
![(Z)-3-methoxy-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2920800.png)
![3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B2920801.png)
![3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B2920804.png)
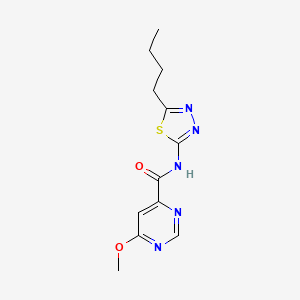
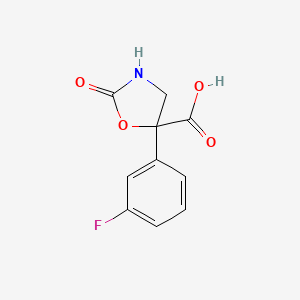
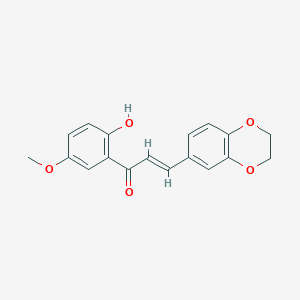
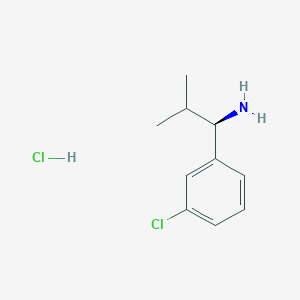
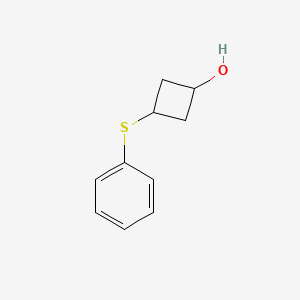
![6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2920814.png)
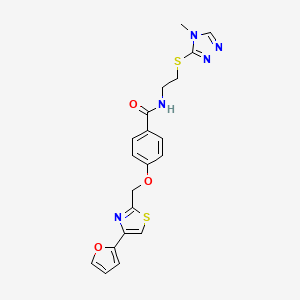
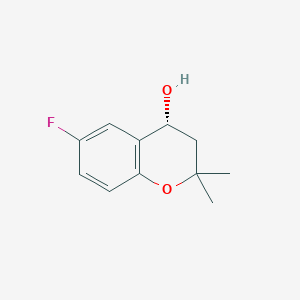
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2920818.png)
